molecular formula C13H7Cl2N3O2S B2712055 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 899351-01-0

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2712055
CAS No.: 899351-01-0
M. Wt: 340.18
InChI Key: RDBHSYNXFKRTRP-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a 1,3,4-oxadiazole ring, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Chlorination: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.

    Apixaban: A widely used anticoagulant that also targets Factor Xa.

    Edoxaban: Another oral anticoagulant that inhibits Factor Xa.

Uniqueness

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both the thiophene and 1,3,4-oxadiazole rings, which contribute to its high potency and selectivity for Factor Xa .

Properties

IUPAC Name

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-8-3-1-7(2-4-8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBHSYNXFKRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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